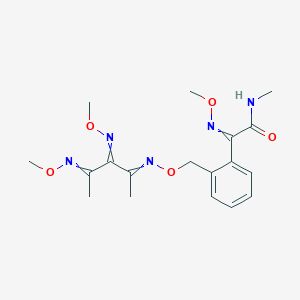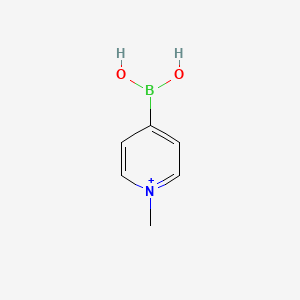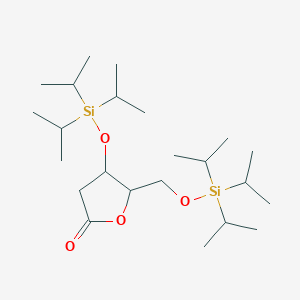
2-Iodo-4-trifluoromethyl-nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-trifluoromethyl-nicotinic acid is an organic compound belonging to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the nicotinic acid core. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Métodos De Preparación
The synthesis of 2-Iodo-4-trifluoromethyl-nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-trifluoromethyl nicotinic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions typically include the use of solvents such as acetic acid or acetonitrile and temperatures ranging from room temperature to reflux conditions .
For industrial production, the process may involve more efficient and scalable methods. One such method includes the reaction of 4-trifluoromethyl nicotinic acid with iodine monochloride in the presence of a base such as sodium hydroxide. This method offers higher yields and is more suitable for large-scale production .
Análisis De Reacciones Químicas
2-Iodo-4-trifluoromethyl-nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-Iodo-4-trifluoromethyl-nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-trifluoromethyl-nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
2-Iodo-4-trifluoromethyl-nicotinic acid can be compared with other similar compounds, such as:
4-Trifluoromethyl nicotinic acid: This compound lacks the iodine atom but shares the trifluoromethyl group.
2-Iodo nicotinic acid: This compound has an iodine atom but lacks the trifluoromethyl group.
Nicotinic acid (Niacin): The parent compound of this compound, niacin, is a well-known vitamin with essential biological functions.
The uniqueness of this compound lies in its combination of iodine and trifluoromethyl groups, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H3F3INO2 |
|---|---|
Peso molecular |
317.00 g/mol |
Nombre IUPAC |
2-iodo-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H,13,14) |
Clave InChI |
KBGHCRBESXTNSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Diphenylmethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-2-yl)propylidene]amine](/img/structure/B14785774.png)

![rel-(3S,3aS,6aR)-3-amino-1,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrol-2-one](/img/structure/B14785777.png)
![(3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14785779.png)




![2-Propanol, 1-(1,2-benzisothiazol-4-yloxy)-3-[(1-methylethyl)amino]-](/img/structure/B14785807.png)
![(1aS,7S,7bS)-1a,7,7b-trimethyl-4-methylidene-2,3,4a,5,6,7a-hexahydro-1H-cyclopropa[h]azulen-7-ol](/img/structure/B14785811.png)

![1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-](/img/structure/B14785829.png)
![Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14785830.png)

